3-(4-Bromophenyl)butanoic acid
Overview
Description
3-(4-Bromophenyl)butanoic acid is a compound that is structurally related to various brominated aromatic compounds which have been synthesized and studied for different applications. Although the exact compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their potential uses in biochemistry and materials science.
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve multiple steps, including bromination, aldol condensation, and reduction reactions. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation with acetone, and a reduction reaction to yield the final product with a 68% yield . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, which are typical in the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure and properties of brominated aromatic compounds can be analyzed using various spectroscopic methods and computational chemistry. For example, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were studied using Fourier transform infrared (FT-IR) and Raman spectroscopy, along with computational methods like Hartree–Fock and density functional theory (DFT) . These analyses provide insights into the geometrical structure, vibrational modes, and electronic energy levels of the molecule.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions due to their reactive bromine atoms and the presence of other functional groups. The reactivity of such compounds was demonstrated in the synthesis of bromophenol derivatives, which were shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase . The reactivity of these compounds is often explored to develop new pharmaceuticals or biochemical tools.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine atoms and other substituents affects properties such as polarity, boiling and melting points, solubility, and reactivity. For instance, the compound 3-bromo-2-butanone 1,4-bisphosphate was synthesized as a reactive analog of ribulose 1,5-bisphosphate and showed selective reactivity towards the active site of ribulosebisphosphate carboxylase, indicating its potential as a biochemical tool . The physical and chemical properties of these compounds are crucial for their applications in various fields, including biochemistry and materials science.
Scientific Research Applications
Antidiabetic Potential
- Synthesis and Antidiabetic Potential : 3-(4-Bromophenyl)butanoic acid derivatives have been synthesized and tested for their antidiabetic potential. Compounds derived from these reactions showed promising results as inhibitors of the α-glucosidase enzyme, indicating potential use as antidiabetic agents with low cytotoxicity (Nazir et al., 2018).
Antioxidant Properties
- Natural Sources and Antioxidant Activity : Bromophenol derivatives, structurally similar to this compound, found in marine red algae have demonstrated significant DPPH radical-scavenging activity. These compounds exhibit antioxidant properties and may contribute to the development of novel antioxidant agents (Li et al., 2007).
Antifungal Applications
- In Vitro Antifungal Activity : Derivatives of this compound have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was particularly effective, supporting its potential in antifungal research (Buchta et al., 2004).
Organic Synthesis and Chemical Transformations
- Synthesis and Borylation : The synthesis of ω-(4-Bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes through a series of chemical transformations has been reported. These syntheses contribute to the field of organic chemistry and material science (Zaidlewicz & Wolan, 2002).
- Heterocyclic Compound Synthesis : 4-(4-Bromophenyl)-4-oxobut-2-enoic acid has been utilized as a starting material for synthesizing various heterocyclic compounds with expected antibacterial activities. This highlights its role in the development of new pharmacological agents (El-Hashash et al., 2015).
Biomedical Applications
- Optical Gating of Synthetic Ion Channels : Derivatives of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, structurally related to this compound, have been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This research opens avenues for applications in controlled release, sensing, andinformation processing in biomedical fields (Ali et al., 2012).
Enzyme Inhibition
- Urease Inhibition Study : Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides derived from 4-(1H-indol-3-yl)butanoic acid, a compound related to this compound, have shown potent in vitro inhibitory potential against the urease enzyme. Such compounds are valuable for therapeutic applications in drug designing programs due to their mild cytotoxicity (Nazir et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it may participate in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is suggested to have high gi absorption and is considered bbb permeant . Its lipophilicity is indicated by an iLOGP value of 1.98 .
Result of Action
As a component in Suzuki–Miyaura coupling reactions, it contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)butanoic acid can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . .
properties
IUPAC Name |
3-(4-bromophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASDSAHBADZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967598 | |
Record name | 3-(4-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53086-46-7 | |
Record name | Benzenepropanoic acid, 4-bromo-beta-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-BROMOPHENYL)BUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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